4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine
Overview
Description
4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic nitrogen-containing heterocycles that are significant in various biological systems, including nucleic acids like cytosine, thymine, and uracil. This compound is characterized by the presence of three chlorine atoms and a methyl group attached to the pyrimidine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine typically involves the chlorination of 2-methylpyrimidine derivatives. One common method includes the reaction of 2-methyl-4,6-dichloropyrimidine with chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at temperatures ranging from 0°C to 50°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to improved safety and efficiency. The use of automated systems for reagent addition and temperature control further enhances the reproducibility and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide at temperatures between 20°C to 80°C.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated pyrimidine derivatives.
Scientific Research Applications
4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and nucleic acid analogs.
Medicine: As a precursor for the development of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine involves its interaction with nucleophiles, leading to the formation of various substituted derivatives. These interactions are facilitated by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack. The compound can also act as an alkylating agent, introducing alkyl groups into nucleophilic sites in biological molecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-2-(ethoxymethyl)pyrimidine
Uniqueness
4,6-Dichloro-2-(chloromethyl)-5-methylpyrimidine is unique due to the presence of a chloromethyl group, which provides additional reactivity compared to its analogs
Properties
IUPAC Name |
4,6-dichloro-2-(chloromethyl)-5-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c1-3-5(8)10-4(2-7)11-6(3)9/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZHGLANTPKTFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285005 | |
Record name | 4,6-dichloro-2-(chloromethyl)-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3764-00-9 | |
Record name | NSC40211 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dichloro-2-(chloromethyl)-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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